molecular formula C9H11NO B12497562 4-amino-2,3-dihydro-1H-inden-1-ol

4-amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12497562
M. Wt: 149.19 g/mol
InChI Key: KRPKMDISEBPBQF-UHFFFAOYSA-N
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Description

4-amino-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H11NO. It is a derivative of indane, featuring an amino group at the 4-position and a hydroxyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of 4-nitro-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process is often conducted under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with target proteins, influencing their activity and function. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an amino and a hydroxyl group on the indane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-amino-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H11NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5,10H2

InChI Key

KRPKMDISEBPBQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2N

Origin of Product

United States

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